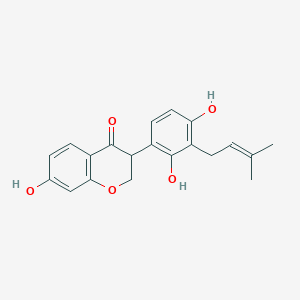

2'-Hydroxyneobavaisoflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-9,16,21-23H,5,10H2,1-2H3 |

InChI Key |

LNXMEHXPWCVVID-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C=CC(=C3)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C2=O)C=CC(=C3)O)O)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of 2 Hydroxyneobavaisoflavanone

Chromatographic Separation Strategies for Compound Isolation

Preparative Liquid Chromatography

Preparative liquid chromatography is a cornerstone for the isolation of pure compounds from complex mixtures. This technique is scalable, allowing for the purification of quantities ranging from milligrams to grams.

High-Performance Liquid Chromatography (HPLC):

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of isoflavonoids like 2'-Hydroxyneobavaisoflavanone due to its high resolution and efficiency. In the context of isolating compounds from Psoralea corylifolia, a multi-step chromatographic approach is often employed.

Initially, a crude extract is typically subjected to preliminary fractionation using open column chromatography. Subsequently, the fraction containing this compound is further purified using preparative HPLC. A common setup involves a reversed-phase C18 column. The separation is achieved by using a mobile phase, which is a mixture of solvents, often a gradient of acetonitrile (B52724) and water, sometimes with the addition of a small amount of acid, such as acetic acid, to improve peak shape. The compound of interest is detected as it elutes from the column, typically by monitoring the UV absorbance at a specific wavelength.

A hypothetical preparative HPLC protocol for the final purification step of this compound could involve the following conditions:

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 10 µm) |

| Mobile Phase | A: Water (with 0.1% Acetic Acid), B: Acetonitrile |

| Gradient | Linear gradient from 30% B to 70% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 260 nm |

Countercurrent Chromatography (CCC):

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. For the separation of compounds from Psoralea corylifolia, High-Speed Countercurrent Chromatography (HSCCC) has been successfully applied.

In a typical HSCCC separation, a two-phase solvent system is carefully selected. The crude or partially purified extract is introduced into the system, and the compounds are separated based on their differential partitioning between the two liquid phases. For the isolation of isoflavonoids from Psoralea corylifolia, a common solvent system might be a mixture of n-hexane, ethyl acetate (B1210297), methanol (B129727), and water. The fractions collected from the HSCCC can then be further purified by preparative HPLC if necessary to achieve the desired level of purity.

Application of Other Preparative Separation Techniques

Before the final high-resolution purification by preparative HPLC or CCC, other chromatographic methods are often used for initial fractionation of the crude extract.

Column Chromatography:

Open column chromatography is a fundamental and widely used technique for the preliminary separation of compounds from plant extracts. The crude extract of Psoralea corylifolia seeds is often first subjected to column chromatography over silica (B1680970) gel or other adsorbents. A stepwise gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is used to elute different fractions. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing this compound. These enriched fractions are then subjected to further purification using higher resolution techniques.

Purity Assessment Protocols for Isolated this compound

Once this compound has been isolated, it is crucial to assess its purity. This is typically achieved using a combination of analytical techniques that provide information about the chemical identity and the presence of any impurities.

The purity of the isolated compound is often first checked using analytical HPLC. A high-purity sample should ideally show a single, sharp peak in the chromatogram. The structure and final purity confirmation are then carried out using spectroscopic methods.

A comprehensive analysis for purity assessment would include:

| Analytical Technique | Purpose |

| Analytical HPLC | To determine the percentage purity of the isolated compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed chemical structure and confirm the identity of the compound. |

A particularly powerful method for both identification and purity assessment is Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry, such as a Q-Exactive Plus Orbitrap MS. This technique allows for the sensitive detection and identification of the parent compound as well as any trace-level impurities based on their accurate mass and fragmentation patterns.

Biosynthesis and Metabolic Pathways of 2 Hydroxyneobavaisoflavanone

Elucidation of Proposed Biosynthetic Precursors

The assembly of the 2'-Hydroxyneobavaisoflavanone molecule draws from distinct metabolic pools for its core structure and its characteristic prenyl side-chain.

The foundational C15 isoflavonoid (B1168493) skeleton is derived from the general phenylpropanoid pathway. The primary precursors are:

L-phenylalanine : This aromatic amino acid is the initial building block. Through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), L-phenylalanine is converted into p-coumaroyl-CoA. frontiersin.orgmdpi.com

Malonyl-CoA : Three molecules of malonyl-CoA, derived from primary carbohydrate metabolism via acetyl-CoA, are condensed with one molecule of p-coumaroyl-CoA. mdpi.com This key condensation reaction is catalyzed by Chalcone (B49325) Synthase (CHS).

The distinctive C5 prenyl group (3-methyl-2-butenyl) is supplied by:

Dimethylallyl diphosphate (B83284) (DMAPP) : This isoprenoid unit is the universal prenyl donor. DMAPP is synthesized through either the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, or the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govkyoto-u.ac.jp

These precursors converge in a series of enzymatic steps to form the final compound, as detailed in the subsequent sections.

Characterization of Enzymatic Transformations and Key Enzyme Systems

The conversion of simple precursors into the complex structure of this compound is orchestrated by several key enzyme families. The pathway involves the initial formation of a flavanone (B1672756) intermediate, its isomerization to an isoflavonoid, and subsequent hydroxylation and prenylation.

The initial steps of the pathway are shared with the biosynthesis of most flavonoids and are well-characterized.

Chalcone Synthase (CHS) and Chalcone Reductase (CHR) : CHS catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. In concert with Chalcone Reductase (CHR), which is prominent in leguminous plants, this reaction yields 4,2',4'-trihydroxychalcone, also known as isoliquiritigenin (B1662430). frontiersin.orgnih.gov

Chalcone Isomerase (CHI) : This enzyme catalyzes the stereospecific cyclization of the chalcone into a flavanone. core.ac.uknih.gov Specifically, isoliquiritigenin is converted to (2S)-liquiritigenin. Legumes often possess Type II CHIs, which are highly efficient in this conversion and are closely associated with isoflavonoid production. mdpi.compnas.org

Isoflavone (B191592) Synthase (IFS) : This is the committed step in isoflavonoid biosynthesis. IFS, a cytochrome P450-dependent monooxygenase (CYP93C subfamily), catalyzes a complex rearrangement involving an oxidative 2,3-aryl migration of the B-ring on the flavanone scaffold. frontiersin.orgmdpi.com This reaction converts the flavanone (liquiritigenin) into a 2-hydroxyisoflavanone (B8725905) intermediate (2,7,4'-trihydroxyisoflavanone). frontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID) : Following the IFS-catalyzed rearrangement, HID removes a water molecule from the 2-hydroxyisoflavanone intermediate to create a C2=C3 double bond, yielding the stable isoflavone, daidzein (B1669772) (7,4'-dihydroxyisoflavone). frontiersin.orgmdpi.com

It is important to distinguish Isoflavone Synthase (IFS) from the related Flavanone 2-Hydroxylase (F2H) . While both are P450 enzymes, F2H simply hydroxylates the flavanone at the C2 position to form 2-hydroxyflavanones, which are precursors to certain flavones, whereas IFS catalyzes the critical aryl migration to form 2-hydroxyisoflavanones, thereby directing metabolic flux specifically into the isoflavonoid pathway. mdpi.comfrontiersin.org

The unique features of this compound—the 2'-hydroxyl group and the 3'-prenyl group—are installed by specific tailoring enzymes, primarily oxidoreductases and transferases.

Key Oxidoreductases:

Isoflavone 2'-Hydroxylase (I2'H) : This crucial enzyme, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 2' position of the isoflavone B-ring. nih.gov This reaction converts an intermediate like daidzein or genistein (B1671435) into its 2'-hydroxylated form, which is a direct precursor to the "2'-Hydroxy-" moiety of the target compound. An enzyme with this activity has been characterized from white lupin (Lupinus albus). nih.gov

Key Transferases:

Prenyltransferases (PTs) : These enzymes catalyze the attachment of the DMAPP-derived prenyl group onto the isoflavonoid nucleus. kyoto-u.ac.jp This is a rate-limiting step that connects the isoprenoid and phenylpropanoid pathways. nih.gov Isoflavonoid-specific PTs are typically membrane-bound proteins and exhibit regioselectivity, attaching the prenyl group at specific positions (e.g., C6, C8, or C3'). nih.govnih.gov For neobavaisoflavone (B1678162), prenylation occurs at the C3' position of the B-ring. oup.com PTs with activity on isoflavone substrates have been identified in several leguminous plants, including Sophora flavescens and Psoralea corylifolia. frontiersin.orgnih.gov

The proposed sequence of these tailoring steps involves the 2'-hydroxylation of an isoflavone intermediate, followed by prenylation at the adjacent 3' position.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Precursor(s) | Product |

|---|---|---|---|---|

| Lyase | Phenylalanine Ammonia-Lyase (PAL) | Deamination | L-phenylalanine | Cinnamic acid |

| Synthase | Chalcone Synthase (CHS) | Polyketide condensation | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone |

| Isomerase | Chalcone Isomerase (CHI) | Intramolecular cyclization | Chalcone | Flavanone (e.g., Naringenin) |

| Oxidoreductase | Isoflavone Synthase (IFS) | Oxidative aryl migration | Flavanone | 2-Hydroxyisoflavanone |

| Lyase (Hydratase) | 2-Hydroxyisoflavanone Dehydratase (HID) | Dehydration | 2-Hydroxyisoflavanone | Isoflavone (e.g., Daidzein) |

| Oxidoreductase | Isoflavone 2'-Hydroxylase (I2'H) | B-ring hydroxylation | Isoflavone | 2'-Hydroxyisoflavone |

| Transferase | Prenyltransferase (PT) | Prenyl group transfer | 2'-Hydroxyisoflavone + DMAPP | This compound |

Genetic and Molecular Basis of Biosynthesis in Producer Organisms

The production of this compound is confined to specific plant lineages, primarily within the Fabaceae (legume) family. kyoto-u.ac.jp Organisms such as Psoralea corylifolia and various Erythrina species are known sources of this and structurally related prenylated isoflavonoids. nih.govfrontiersin.orgnih.gov The biosynthesis is under tight genetic control, regulated by a complex network of transcription factors (TFs) that modulate the expression of the necessary biosynthetic genes.

In Vitro and In Vivo Pathway Elucidation Studies

The proposed biosynthetic pathway for this compound is supported by various experimental approaches aimed at identifying and characterizing the individual steps.

In Vitro Studies:

Enzyme Assays : A primary method for functional characterization involves expressing candidate genes (e.g., for a prenyltransferase or hydroxylase) in heterologous systems like yeast (Saccharomyces cerevisiae) or E. coli. nih.govnih.gov The enzymes are then isolated, often in microsomal fractions for membrane-bound proteins like PTs, and incubated with a proposed substrate and necessary co-factors (e.g., an isoflavone and DMAPP). nih.govnih.gov The reaction products are subsequently analyzed by techniques like HPLC and mass spectrometry to confirm the enzyme's specific activity. nih.gov For example, this approach has been used to confirm the function and substrate specificity of several isoflavonoid prenyltransferases. nih.govnih.gov

In Vivo Studies:

Heterologous Biosynthesis : A powerful strategy involves reconstructing the biosynthetic pathway in a non-native host organism. By co-expressing multiple genes—such as those for IFS, I2'H, and a PT—in a microbe like yeast, it is possible to achieve de novo production of a target prenylated isoflavone from a simple precursor. frontiersin.orgnih.gov This "bottom-up" approach provides definitive evidence for the function of the assembled genes in producing the final compound.

Metabolic Engineering in Planta : This technique involves introducing biosynthetic genes into a plant that does not naturally produce the compound of interest. For example, expressing a lupin-derived isoflavone prenyltransferase (LaPT1) in Medicago truncatula hairy roots resulted in the accumulation of the prenylated isoflavone isowighteone, confirming the enzyme's in vivo function. nih.gov Similarly, pathways for related prenylflavonoids have been successfully engineered into tobacco. nih.gov

Gene Silencing/Knockout : In producer plants, techniques like RNA interference (RNAi) can be used to downregulate the expression of a specific biosynthetic gene. frontiersin.org Observing a decrease in the target compound's accumulation, along with a potential buildup of the enzyme's substrate, provides strong evidence for the gene's role in the pathway.

Table 2: Common Methodologies for Pathway Elucidation

| Methodology | Approach | Key Findings |

|---|---|---|

| In Vitro | ||

| Enzyme Assays | Incubation of purified recombinant enzymes with substrates. | Confirms specific catalytic activity and substrate preference of enzymes like PTs and I2'H. |

| In Vivo | ||

| Heterologous Expression | Reconstitution of multi-gene pathways in microbes (e.g., yeast). | Demonstrates the feasibility of de novo synthesis and confirms the set of genes required. |

| Plant Metabolic Engineering | Expression of pathway genes in a non-producer plant (e.g., tobacco). | Confirms in vivo enzyme function and provides a platform for production. |

| Gene Silencing (RNAi) | Downregulation of a specific gene in the native producer. | Validates the essential role of a gene within the native metabolic context. |

Chemical Synthesis Approaches and Derivatization of 2 Hydroxyneobavaisoflavanone

Total Synthesis Strategies for the Isoflavanone (B1217009) Core

The total synthesis of the isoflavanone core, a 3-phenylchroman-4-one system, is primarily approached through two well-established and versatile pathways: the deoxybenzoin (B349326) route and the oxidative rearrangement of chalcones. rsc.orgresearchgate.net More contemporary methods involving metal-catalyzed cross-coupling reactions have also emerged as powerful alternatives. rsc.org

The traditional deoxybenzoin route involves the preparation of a 2-hydroxydeoxybenzoin intermediate (a 1-(2-hydroxyphenyl)-2-phenylethanone), which already contains the C6-C1-C6 backbone of the isoflavonoid (B1168493). The final heterocyclic C-ring is then constructed by introducing a single carbon atom, typically through formylation, followed by acid-catalyzed cyclization and dehydration to yield an isoflavone (B191592). rsc.orgrsc.org The isoflavone can then be reduced to the target isoflavanone. A scalable synthesis of a related phytoestrogen, 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, was successfully achieved using a deoxybenzoin-based strategy, demonstrating its utility for producing highly functionalized isoflavanones. mdpi.com

The chalcone (B49325) route provides an alternative biomimetic approach. It begins with the base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). This intermediate then undergoes an oxidative rearrangement, most famously using thallium(III) nitrate (B79036) (TTN), which induces a 1,2-aryl migration of the B-ring to form the isoflavone skeleton. rsc.orgrsc.org While effective, the high toxicity of thallium reagents has prompted the development of greener alternatives using hypervalent iodine reagents, although yields can be inconsistent. rsc.orgnih.gov

| Synthetic Route | Key Intermediate | Core Transformation | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| Deoxybenzoin Route | 2-Hydroxydeoxybenzoin | Cyclization with a C1 electrophile (e.g., ethyl formate) | Versatile; avoids sensitive substituents during core formation. | Requires pre-synthesis of the deoxybenzoin. | rsc.org, mdpi.com, rsc.org |

| Chalcone Rearrangement | 2'-Hydroxychalcone | Oxidative 1,2-aryl migration (e.g., with TTN or hypervalent iodine) | Biomimetic; readily available starting materials. | Use of toxic heavy metals (Thallium); potential for low yields with some reagents. | rsc.org, rsc.org, chemijournal.com |

| Suzuki-Miyaura Coupling | 3-Iodochromone and Phenylboronic Acid | Pd-catalyzed C-C bond formation | High efficiency and functional group tolerance. | Requires synthesis of functionalized coupling partners. | rsc.org, nih.gov |

Regioselective Cyclization Reactions

Regioselectivity is a critical aspect of isoflavanone synthesis, ensuring the correct formation of the chromanone ring and the proper placement of substituents.

In the deoxybenzoin route , regioselectivity is controlled during the initial Friedel-Crafts acylation used to prepare the deoxybenzoin intermediate. The reaction of a substituted phenol (B47542) with a phenylacetic acid derivative establishes the substitution pattern of the final product. The subsequent cyclization with a C1 source like paraformaldehyde in the presence of a secondary amine (e.g., Et₂NH) proceeds via a Mannich-type reaction to build the isoflavanone framework directly and regioselectively. mdpi.com

In the chalcone route , the key step is the regioselective 1,2-aryl migration. The reaction of a 2'-hydroxychalcone with an oxidant like thallium(III) nitrate proceeds through an acetal (B89532) intermediate, which then rearranges with the B-ring migrating from C-2 to C-3 of the propanone chain, followed by cyclization to yield the isoflavone. rsc.org

Modern palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, offer excellent regiocontrol. In this approach, a pre-functionalized 3-iodochromone is coupled with a desired arylboronic acid. The positions of the iodine and boronic acid functionalities dictate the final arrangement of the aromatic rings with high precision, making it a powerful tool for the synthesis of complex and specifically substituted isoflavones that can be subsequently reduced to isoflavanones. nih.gov

Stereoselective Hydroxylation and Strategic Substituent Introduction

The introduction of the 2'-hydroxyl group and the prenyl moiety of 2'-Hydroxyneobavaisoflavanone requires precise chemo- and regioselective methods.

Stereoselective Hydroxylation: Introducing a hydroxyl group onto an aromatic ring, such as the 2'-position of the B-ring, can be challenging using classical chemical methods. A highly effective and environmentally benign strategy is biocatalytic hydroxylation. nih.gov Whole-cell biocatalysts expressing cytochrome P450 monooxygenases (P450s) can perform highly regioselective and stereoselective C-H oxidations on flavonoid scaffolds. nih.govmdpi.com For instance, engineered P450 enzymes have been used in E. coli to efficiently hydroxylate daidzein (B1669772) at the 3'-position to produce 7,3',4'-trihydroxyisoflavone, demonstrating the feasibility of this approach for modifying the B-ring of isoflavonoids. nih.gov This method avoids the need for complex protecting group strategies often required in chemical synthesis.

Strategic Substituent Introduction: The prenyl group is a key feature of neobavaisoflavanone and significantly influences its biological activity. nih.gov Prenylation is typically achieved via electrophilic aromatic substitution (Friedel-Crafts alkylation) using a prenyl source like prenyl bromide or 3-methyl-2-buten-1-ol, often catalyzed by a Lewis acid (e.g., ZnCl₂) or under basic conditions. nih.govnih.gov Because prenyl groups can be sensitive to some of the harsh conditions used in core synthesis (e.g., strong acids), they are often introduced in the later stages of a synthetic sequence. rsc.orgnih.gov

Semi-Synthesis from Readily Available Precursors

Semi-synthesis provides an efficient and economical alternative to total synthesis by utilizing abundant natural products as starting materials. wur.nl For a compound like this compound, readily available and structurally related isoflavones such as daidzein or genistein (B1671435) (found in soybeans) are ideal precursors.

A semi-synthetic approach could involve:

Isolation of a precursor: Extraction of a common isoflavone like daidzein from a natural source.

Regioselective Prenylation: Introduction of the prenyl group onto the isoflavone core. This has been demonstrated in the hemisynthesis of 8-prenylnaringenin (B1664708) and other prenylated flavonoids. nih.gov

Biocatalytic Hydroxylation: Use of an engineered microorganism to specifically hydroxylate the B-ring at the 2'-position. nih.gov

Reduction: Selective reduction of the C2=C3 double bond of the isoflavone to yield the final isoflavanone.

Design and Synthesis of Analogues and Derivatives for Systematic Structure-Activity Relationship Studies

To explore and optimize the therapeutic potential of this compound, analogues are designed and synthesized to conduct systematic structure-activity relationship (SAR) studies. These studies help identify the key structural features responsible for biological activity. nih.gov The isoflavone scaffold is a privileged structure in medicinal chemistry, and many derivatives have been created to enhance properties like anticancer or enzyme-inhibitory activity. nih.govtandfonline.com

Synthetic strategies for derivatization often involve late-stage functionalization of the isoflavone core. Modifications can be made at several positions:

Hydroxyl Groups: The phenolic hydroxyls can be alkylated, acylated, or used as handles to attach other moieties, such as piperazine (B1678402) or triazole groups, via ether or ester linkages. nih.govtandfonline.com

A- and B-Rings: New substituents (e.g., halogens, nitro groups, alkyl chains) can be introduced onto the aromatic rings to probe the effects of electronics and sterics.

Prenyl Group: The prenyl chain can be modified, moved to a different position, or replaced with other lipophilic groups to study its role in membrane permeability and target binding. wur.nl

Molecular docking simulations are often used to guide the design of new derivatives, predicting which modifications might lead to more potent or selective compounds before they are synthesized. nih.govjst.go.jp

| Derivative Class | Modification Strategy | Purpose of SAR Study | Reference(s) |

|---|---|---|---|

| O-Linked Analogues | Alkylation of phenolic -OH with functionalized linkers (e.g., dibromoethane) followed by substitution with amines (piperazine, cytisine). | To explore the impact of bulky, basic substituents on anticancer activity. | nih.gov |

| Triazole Hybrids | "Click chemistry" to link a propargylated isoflavone with various azides. | To create a library of novel hybrids and evaluate their anticancer potential. | tandfonline.com |

| C-Ring Modified Analogues | Introduction of various N-aryl or N-alkyl groups at the C-2 position of the isoflavone core. | To investigate the influence of substituents on enzyme inhibition (e.g., β-galactosidase). | jst.go.jp |

| B-Ring Substituted Analogues | Synthesis of isoflavones with different substitution patterns on the B-ring using various phenylboronic acids in Suzuki coupling. | To determine the optimal electronic and steric properties of the B-ring for cytotoxic activity. | nih.gov |

Methodologies for Stereochemical Control in Synthetic Pathways

The C-3 position of the isoflavanone core is a stereocenter, meaning the compound can exist as two enantiomers (R or S). Since the biological activity of chiral molecules is often dependent on their absolute stereochemistry, controlling this center is a crucial aspect of the synthesis. nih.govrijournals.com

Several strategies can be employed to achieve stereochemical control:

Asymmetric Reduction of Isoflavones: The most direct route to an enantiomerically enriched isoflavanone is the asymmetric reduction of the corresponding isoflavone. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands).

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a reaction stereoselectively. wikipedia.orgyork.ac.uk For example, an appropriately substituted phenylacetic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. Subsequent reactions to form the isoflavanone core would proceed with high diastereoselectivity. The auxiliary is then cleaved and can be recycled. mdpi.com

Organocatalysis: Chiral small organic molecules can catalyze reactions enantioselectively. For instance, a chiral secondary amine catalyst could be used in an asymmetric Michael addition reaction to construct a key intermediate with the desired stereochemistry at the C-3 position.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials from nature, such as amino acids or sugars, to build the chiral scaffold. ethz.ch While less common for isoflavonoids, this strategy can be highly effective for other classes of natural products.

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone |

| Daidzein |

| Genistein |

| 7,3′,4′-trihydroxyisoflavone |

| 8-prenylnaringenin |

Molecular Mechanisms of Biological Activity of 2 Hydroxyneobavaisoflavanone

Cellular Target Identification and Functional Validation

A fundamental aspect of understanding a compound's biological activity is the identification of its direct cellular interactors. For 2'-Hydroxyneobavaisoflavanone, specific molecular targets have not yet been identified or validated.

Receptor Binding and Ligand-Receptor Interaction Studies

There are currently no published studies that have investigated the binding of this compound to any specific cellular receptors. Research is required to determine if this compound acts as a ligand for nuclear receptors, cell surface receptors, or other receptor types, and to characterize the affinity and nature of any such interactions.

Enzyme Modulation and Kinetic Characterization (e.g., inhibition, activation)

While many flavonoids are known to modulate the activity of various enzymes, there is no specific data on the effects of this compound on enzyme kinetics. libretexts.orgteachmephysiology.comlibretexts.orgyoutube.com Studies are needed to screen for potential enzymatic targets and to characterize the nature of any modulation, such as competitive, non-competitive, or allosteric inhibition or activation. libretexts.orgteachmephysiology.comyoutube.com

Interactive Table: Status of Enzyme Modulation Research for this compound

| Enzyme Target | Type of Modulation | Kinetic Parameters (Ki, IC50) | Published Studies |

| Not Determined | Not Determined | Not Determined | None Found |

Analysis of Protein-Protein Interaction Dynamics

The influence of this compound on protein-protein interactions remains an uninvestigated area. Research has not yet explored whether this compound can disrupt or stabilize protein complexes, which is a known mechanism for other bioactive molecules.

Signal Transduction Pathway Modulation

The effect of this compound on key signal transduction pathways that regulate cellular processes like proliferation, inflammation, and apoptosis has not been elucidated.

Regulation of Kinase Cascades (e.g., MAPK, STAT3 pathways)

There is no direct evidence to suggest that this compound modulates the Mitogen-Activated Protein Kinase (MAPK) or Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. news-medical.netnih.govnih.govnih.govnih.govyoutube.combiorxiv.orgbiorxiv.org While other flavonoids have been shown to influence these cascades, specific studies on this compound are absent. nih.gov

Interactive Table: Research Status on Kinase Cascade Modulation by this compound

| Pathway | Effect (Activation/Inhibition) | Key Proteins Studied | Published Studies |

| MAPK Pathway | Not Determined | Not Determined | None Found |

| STAT3 Pathway | Not Determined | Not Determined | None Found |

Mechanisms of Transcription Factor Activation or Inhibition (e.g., NF-κB)

The role of this compound in the regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) is currently unknown. nih.govresearchgate.netnih.govnih.govselleckchem.com The NF-κB pathway is a critical regulator of inflammatory and immune responses, and many natural compounds are known to target it. nih.govresearchgate.netnih.govnih.govselleckchem.com However, no studies have specifically investigated the effect of this compound on the activation or inhibition of NF-κB or its upstream and downstream signaling components.

Modulation of Oxidative Stress Response Pathways (e.g., Reactive Oxygen Species scavenging)

Current scientific literature available through comprehensive searches does not provide specific details on the mechanisms by which this compound modulates oxidative stress response pathways. There is no specific data found regarding its capacity for scavenging Reactive Oxygen Species (ROS) or its interaction with cellular antioxidant systems. While flavonoids as a broad class are often investigated for their antioxidant properties, specific studies on this compound are required to determine its efficacy and molecular mechanisms in this area.

Influence on Key Cellular Processes

There is currently no specific research available that details how this compound influences the cell cycle. Studies on related compounds have shown effects on cell cycle checkpoints and regulatory proteins, but these findings cannot be directly attributed to this compound. youtube.com Investigation is needed to determine if this compound can induce cell cycle arrest or modulate the expression of key proteins like cyclins and cyclin-dependent kinases.

The molecular pathways through which this compound may induce programmed cell death, or apoptosis, have not been elucidated in the available scientific literature. Key apoptotic mechanisms, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins by this specific compound, remain uninvestigated.

Detailed research on the effects of this compound on the modulation of cell migration and invasion is not present in the current body of scientific work. The potential for this compound to interfere with processes like the epithelial-mesenchymal transition (EMT) or to affect signaling pathways that govern cell motility has not been explored.

The role of this compound in the regulation of angiogenesis, the formation of new blood vessels, is an area that lacks specific scientific investigation. It is unknown whether this compound can inhibit or stimulate angiogenesis or what its molecular targets within the angiogenic signaling cascade might be.

Antimicrobial and Antiparasitic Mechanism Exploration

While various natural compounds, including other flavonoids, have been studied for their antimicrobial and antiparasitic properties, there is no specific information detailing the mechanisms of action for this compound against microbial or parasitic organisms. Research is required to identify any potential activity and to understand its mode of action, such as the disruption of microbial membranes or the inhibition of essential enzymes.

Data Tables

No data is available to populate tables for this compound based on the requested outline.

Molecular Mechanisms Underlying Modulation of Microbial Growth and Viability

There is currently no published research detailing the specific molecular mechanisms by which this compound may modulate microbial growth and viability. General antimicrobial mechanisms of flavonoids can include disruption of microbial membranes, inhibition of nucleic acid synthesis, and interference with bacterial enzymes. However, without specific studies on this compound, it is impossible to determine its mode of action.

Interactions with Parasitic Cellular Components and Life Cycle (e.g., Leishmania amazonensis)

No studies were found that investigate the interactions of this compound with any parasitic organisms, including Leishmania amazonensis. Research on other flavonoids, such as 2'-Hydroxyflavanone (B191500), has shown activity against this parasite, but these findings cannot be attributed to this compound due to structural differences between the molecules.

Synergistic and Antagonistic Interactions with Other Bioactive Molecules

There is no available data on the synergistic or antagonistic interactions of this compound with other bioactive molecules, such as antibiotics or other flavonoids. The potential for a compound to enhance or inhibit the activity of another is highly specific and cannot be predicted without experimental evidence.

Structure Activity Relationship Sar Investigations of 2 Hydroxyneobavaisoflavanone and Its Analogues

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activity of 2'-Hydroxyneobavaisoflavanone and its analogues is intrinsically linked to their molecular architecture. The presence, position, and nature of various functional groups on the flavonoid scaffold play a pivotal role in determining the compound's interaction with biological targets.

Influence of Prenyl and Other Substituents on Biological Response

The addition of a prenyl group to the flavonoid skeleton is a key structural modification that often leads to enhanced biological activity. nih.gov This is largely attributed to the increased lipophilicity of the prenylated flavonoid, which facilitates its penetration through cell membranes. nih.gov The introduction of a prenyl group can significantly improve the antimicrobial activity of flavonoids, as seen in the reduced minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The position of the prenyl group also matters. Different placements of the prenyl substituent on the flavonoid core can result in varying degrees of biological response. The saturation of the double bond in the C2-C3 position of the flavonoid backbone, as seen in flavanones compared to flavones, also appears to be important for antibacterial activity. nih.gov

Besides prenylation, other substituents also modulate the biological effects. For example, in a series of non-nitrogenous aromatic ether neuraminidase inhibitors, an aryl aldehyde and an unsubstituted hydroxyl group were found to be important for inhibitory activity. nih.gov The study also suggested that smaller substituent groups might be more beneficial for activity. nih.gov

The table below outlines the influence of prenyl and other substituents on the biological activities of flavonoid analogues:

| Substituent | Influence on Biological Response | Reference |

| Prenyl group | Enhanced antimicrobial activity due to increased lipophilicity and membrane permeability. | nih.gov |

| Aryl aldehyde and unsubstituted hydroxyl | Important for neuraminidase inhibitory activity. | nih.gov |

| Smaller substituent groups | Potentially more beneficial for the activity of certain neuraminidase inhibitors. | nih.gov |

Effects of Stereochemical Configuration on Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.gov Chiral natural compounds are often produced in a specific enantiomeric form, and this specific configuration is crucial for their interaction with biological targets. nih.gov

In the case of homoisoflavanones, a class of compounds structurally related to this compound, the stereochemistry at the C3 position has been shown to be a critical determinant of their antiangiogenic efficacy. nih.gov Studies have revealed that stereoisomers with an (S)-configuration at the C3-position are generally more potent in inhibiting angiogenesis than their (R)-configured counterparts, which are the naturally occurring forms. nih.gov

This stereoselectivity suggests that the biological target, likely a protein, has a specific binding pocket that preferentially accommodates one enantiomer over the other. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction with the target, leading to a better understanding of the observed differences in biological activity. nih.gov

The following table highlights the significance of stereochemistry in the biological activity of flavonoid-related compounds:

| Compound Class | Stereochemical Feature | Effect on Biological Activity | Reference |

| Homoisoflavanones | (S)-configuration at C3-position | Superior antiangiogenic efficacy compared to the (R)-isomer. | nih.gov |

| 3-Br-acivicin and its derivatives | (5S, αS) isomers | Displayed significant antiplasmodial activity, suggesting stereoselective uptake. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their therapeutic effects.

Utilization of Physicochemical Descriptors (e.g., lipophilicity, electronic properties, steric parameters)

QSAR models rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds. nih.gov These descriptors can be broadly categorized into:

Lipophilicity descriptors: Such as log P, which measures the compound's partitioning between an oily and an aqueous phase. Lipophilicity is crucial for membrane permeability and can significantly influence a compound's pharmacokinetic profile. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.com These properties are important for understanding how a molecule will interact with biological targets at an electronic level.

Steric parameters: These descriptors quantify the size and shape of the molecule. mdpi.com They are critical for determining how well a compound fits into the binding site of a target protein.

By correlating these descriptors with the observed biological activity of a set of compounds, a QSAR model can be developed. For instance, a good correlation has been found between predicted physicochemical parameters like log P and polar surface area (PSA) and the antibacterial activity of certain heterocyclic compounds. nih.gov In the context of flavonoids, QSAR models have been developed to predict their antioxidant activity, highlighting the importance of specific structural features for this effect. nih.gov

Application of Computational Approaches for Activity Prediction and Optimization

Various computational approaches are employed in QSAR modeling to predict the biological activity of compounds and to guide their optimization. These methods range from statistical techniques like multiple linear regression (MLR) and partial least squares (PLS) to more advanced machine learning algorithms. mdpi.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.org These techniques generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. By analyzing these fields, researchers can identify regions where modifications to the molecular structure are likely to increase or decrease biological activity. rsc.org

For example, a 3D-QSAR model for a series of quinazolinone derivatives identified that the introduction of a 2-fluorobenzoyl group was beneficial for their antitumor activity. rsc.org Similarly, for biflavonoids, a 3D-QSAR model revealed that steric interactions play a dominant role in determining their antioxidant potential. mdpi.com

These computational approaches, often used in conjunction with experimental studies, provide valuable insights into the structure-activity relationships of bioactive compounds and accelerate the process of drug discovery and development. nih.gov

Pharmacophore Elucidation and Molecular Docking Studies

Pharmacophore modeling and molecular docking are powerful computational tools used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govfiveable.me These techniques help in understanding the binding modes of ligands and are instrumental in the rational design of new, more potent derivatives. nih.gov

Pharmacophore Models of Related Flavonoids:

Pharmacophore models for flavonoids often highlight the importance of hydroxyl groups, aromatic rings, and the chalcone (B49325) or flavanone (B1672756) backbone in interacting with protein targets. For instance, in studies of flavonoids as inhibitors of various enzymes, the key pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-π stacking interactions. researchgate.net

A general pharmacophore model for prenylated flavonoids interacting with protein targets might include:

Hydrogen Bond Acceptors (HBA): The carbonyl group and hydroxyl groups on the flavonoid scaffold.

Hydrogen Bond Donors (HBD): The hydroxyl groups.

Hydrophobic/Aromatic Features: The aromatic rings and the lipophilic prenyl group. researchgate.net

The prenyl group, a key feature of this compound, significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. researchgate.netnih.gov

Molecular Docking Studies:

Molecular docking studies on analogues of this compound have provided insights into their potential binding mechanisms. For example, docking studies of isobavachalcone (B1672217), a structurally similar prenylated chalcone, have revealed its binding to various protein targets. nih.gov In one study, isobavachalcone was shown to target mitochondrial proteins in Cryptococcus neoformans, with docking simulations revealing key interactions within the active sites of aconitase and succinate (B1194679) dehydrogenase. nih.gov

Similarly, molecular docking of 2'-hydroxyflavanone (B191500) derivatives has been used to understand their anti-inflammatory effects by predicting their binding to pro-inflammatory mediators. nih.gov These studies often show that the flavonoid core sits (B43327) within a binding pocket, with the hydroxyl and carbonyl groups forming hydrogen bonds with amino acid residues, while the aromatic rings and other substituents engage in hydrophobic and van der Waals interactions. nih.govmdpi.com

Table 1: Key Interactions Identified in Molecular Docking Studies of this compound Analogues

| Compound/Analogue | Target Protein | Key Interacting Residues (Hypothetical/Inferred) | Type of Interaction | Reference |

| Isobavachalcone | Aconitase, Succinate Dehydrogenase | Amino acid residues in the active site | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| 2'-Hydroxyflavanone Derivatives | Pro-inflammatory mediators | Amino acid residues in binding pocket | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Chalcone Derivatives | Cathepsin B and H | Amino acid residues in the active site | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Rational Design Principles for Derivatives Exhibiting Enhanced Activity or Improved Selectivity

The insights gained from SAR, pharmacophore modeling, and molecular docking studies provide a solid foundation for the rational design of novel derivatives of this compound with enhanced biological activity or improved selectivity. nih.govrsc.org The goal of rational design is to make specific, targeted modifications to the lead compound's structure to optimize its interaction with the biological target while minimizing off-target effects. nih.gov

Key Principles for Rational Design:

Modification of the Prenyl Group: The prenyl group is a critical determinant of activity. nih.gov Altering its length, branching, or introducing unsaturation or cyclization could modulate lipophilicity and steric interactions within the binding pocket. For instance, converting the prenyl group to a geranyl group could enhance interactions with larger hydrophobic pockets.

Substitution on the Aromatic Rings: The introduction of various substituents on the aromatic rings of the isoflavanone (B1217009) core can significantly impact activity and selectivity.

Bulky Groups: Introducing bulkier substituents could enhance selectivity by preventing the molecule from binding to the active sites of related proteins with smaller binding pockets.

Introduction of Additional Functional Groups: The addition of functional groups capable of forming specific interactions, such as amines or amides, could introduce new hydrogen bonding or ionic interactions with the target protein, thereby increasing potency.

Data from Rational Design of Related Compounds:

Studies on the rational design of chalcone derivatives have demonstrated the success of these principles. For example, the synthesis of pyranochalcone derivatives as anti-inflammatory agents showed that specific substitutions led to compounds with potent inhibitory effects on iNOS activity. nih.gov Similarly, the design of chalcone-based compounds as HIF-1 inhibitors resulted in derivatives with significantly improved activity. nih.gov

Table 2: Examples of Rational Design Strategies from Analogous Compounds

| Lead Compound Class | Design Strategy | Resulting Improvement | Reference |

| Pyranochalcones | Synthesis of derivatives with varied substitutions | Enhanced anti-inflammatory activity | nih.gov |

| Chalcones | Introduction of a 2,2-dimethylbenzopyran moiety | Potent HIF-1 inhibitors with anti-angiogenic potential | nih.gov |

| Norfloxacin | Addition of metal-chelating and hydrophobic pharmacophores | Enhanced antibacterial activity | rsc.org |

By applying these rational design principles, it is conceivable to develop novel derivatives of this compound with tailored biological activities for various therapeutic applications. Future research in this area would benefit from integrated computational and synthetic approaches to systematically explore the chemical space around this promising natural product scaffold.

Analytical Characterization and Quantification of 2 Hydroxyneobavaisoflavanone

Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive identification of a natural or synthetic compound like 2'-Hydroxyneobavaisoflavanone would necessitate a full suite of spectroscopic analyses.

Chromatographic Methods for Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is the standard method for separating, quantifying, and assessing the purity of flavonoid compounds. frontiersin.org Developing a quantitative method would require an analytical standard of this compound to determine parameters such as retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ). Due to the apparent lack of commercially available standards and published analytical methods, protocols for the specific quantification and purity analysis of this compound could not be found.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones, including this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components. When coupled with various detection modalities, HPLC offers robust and versatile analytical methods.

Detailed Research Findings:

A study focusing on the quantitative analysis of components in Psoralea corylifolia utilized HPLC to determine the amount of neobavaisoflavone (B1678162), a closely related compound. The analysis was performed on a C18 column with a gradient elution system comprising acetonitrile (B52724) and water. Detection was carried out using ultraviolet (UV) absorbance at multiple wavelengths (215, 225, and 275 nm), demonstrating the method's high linearity with a correlation coefficient of ≥0.9999. nih.gov In this particular study, the concentration of neobavaisoflavone was found to be significant, highlighting the utility of HPLC for such quantifications. nih.gov

Another common approach involves coupling HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). This combination provides exceptional selectivity and sensitivity, allowing for the detection of trace amounts of the analyte. For instance, a validated HPLC-MS/MS method was developed for the quantification of 2'-hydroxyflavanone (B191500), a structurally similar flavonoid, in mouse blood. oup.comresearchgate.net This method employed a C18 column and a mobile phase of water with 0.1% formic acid, acetonitrile, and methanol (B129727). oup.comresearchgate.net Detection was achieved using electrospray ionization in negative mode (ESI-), with multiple reaction monitoring (MRM) to ensure specificity. oup.comresearchgate.net The method demonstrated excellent linearity over a concentration range of 1 to 250 ng/mL. oup.comresearchgate.net

The choice of detector is critical and depends on the analytical goals. Diode Array Detection (DAD) provides spectral information, aiding in peak identification and purity assessment. Fluorescence detection can be used for naturally fluorescent compounds or after derivatization, often offering higher sensitivity than UV detection. Electrochemical detection is another sensitive option for compounds that can be oxidized or reduced.

Table 1: HPLC Methods for the Analysis of Neobavaisoflavone and Related Compounds

| Analyte | Matrix | HPLC Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Neobavaisoflavone | Psoralea corylifolia extract | C18 | Acetonitrile and water (gradient) | UV (215, 225, 275 nm) | High linearity (r ≥ 0.9999). | nih.gov |

| 2'-Hydroxyflavanone | Mouse whole blood | C18 (5µm, 150 mm x 4.6 mm) | Water (0.1% formic acid), acetonitrile, methanol (35/52/13 v/v/v) | ESI-MS/MS (negative mode, MRM) | LLOQ: 1 ng/mL; ULOQ: 250 ng/mL; Linearity (r = 0.9969). | oup.comresearchgate.net |

| Bavachin and Corylin | Psoralea corylifolia | ODS | Methanol and 20 mmol/L ammonium (B1175870) acetate (B1210297) buffer pH 4.0 (67:33) | UV (240 nm) | Linear range: 1.25-20 µg/mL; Average recovery: 94.9% (bavachin), 96.2% (corylin). | nih.gov |

Gas Chromatography (GC) (if applicable for derivatized forms)

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like isoflavones requires a derivatization step to increase their volatility and thermal stability. nih.govlibretexts.org This process can add complexity to the sample preparation but allows for high-resolution separation and sensitive detection, often with a mass spectrometer (GC-MS).

Detailed Research Findings:

A study on phytoestrogens in soy milk employed a GC-MS/MS method with a fast derivatization procedure, allowing for the determination of several isoflavones in under 8 minutes of chromatographic elution. researchgate.net This highlights the potential for developing rapid and sensitive GC-based methods for this compound, provided an efficient derivatization protocol is established.

Table 2: GC-MS Methods for Isoflavone (B191592) Analysis (Illustrative Examples)

| Analyte(s) | Matrix | Derivatization Reagent | GC Column | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Daidzein (B1669772), Genistein (B1671435) | Food and biological samples | Silylating agents | Capillary column (e.g., DB-1) | MS (SIM mode) | High sensitivity and specificity; requires hydrolysis and derivatization. | jfda-online.com |

| Phytoestrogens | Soy milk | Silylating reagents | Not specified | MS/MS | Fast analysis (<8 min); good linearity and sensitivity. | researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the qualitative and semi-quantitative analysis of isoflavones. nih.gov It is particularly useful for screening multiple samples and for monitoring the progress of extractions and chemical reactions.

Detailed Research Findings:

For the analysis of isoflavones, silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. oup.comasianpubs.org The choice of the mobile phase is critical for achieving good separation. A study on soybean isoflavones used a mobile phase of toluene:ethyl acetate:formic acid:acetic acid (1:8:1:0.5, v/v/v/v) for the simultaneous quantification of glycosidic isoflavones. oup.com Another study utilized dichloromethane:methanol:acetic acid (10:2:0.1, v/v) for β-glucosides and chloroform (B151607):methanol:acetic acid (9:1:0.15, v/v) for aglycones. asianpubs.org Detection is typically performed under UV light (e.g., at 254 nm or 366 nm), where the compounds appear as dark spots or fluorescent spots, respectively. phcog.com Densitometric scanning of the plates allows for quantitative analysis. oup.comasianpubs.org

Table 3: TLC Methods for Isoflavone Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Daidzin, Genistin, Glycitin | Silica gel 60 F254 HPTLC | Toluene:ethyl acetate:formic acid:acetic acid (1:8:1:0.5, v/v/v/v) | Densitometry at 260 nm | Good separation and quantification of glycosidic isoflavones. | oup.com |

| Daidzin, Genistin, Daidzein, Genistein | Silica gel 60F254 | Dichloromethane:methanol:acetic acid (10:2:0.1, v/v) for glucosides; Chloroform:methanol:acetic acid (9:1:0.15, v/v) for aglycones | Densitometry at 260 nm | Specific, accurate, and reproducible method for isoflavone detection. | asianpubs.org |

| Psoralen | Silica gel 60F-254 HPTLC | Benzene (B151609):chloroform:ethyl acetate (80:10:10 v/v) | Densitometry at 254 nm | Rf value of 0.61 ± 0.02; LOD: 25 ng/µL; LOQ: 50 ng/µL. | phcog.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.

Detailed Research Findings:

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for the analysis of flavonoids. nih.gov In a study on soybean isoflavones, CZE was optimized for their separation and quantification, providing an alternative to HPLC. nih.gov The separation is typically carried out in a fused-silica capillary with a borate (B1201080) buffer at an alkaline pH. nih.gov

For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS). A CZE-ESI-MS method was developed for the determination of isoflavones in soy drink, with detection limits in the low µg/L range. nih.gov To overcome challenges in separating anionic analytes, a programmed nebulizing gas pressure was applied. nih.gov More recently, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with CE-MS has been used for the determination of isoflavones in legumes, demonstrating the versatility of this technique for complex matrices. ingentaconnect.com

Table 4: Capillary Electrophoresis Methods for Isoflavone Analysis

| Analyte(s) | Technique | Buffer | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Soybean Isoflavones | CZE | Borate buffer | UV | Optimized conditions for isoflavone separation. | nih.gov |

| Daidzin, Genistin, Daidzein, Genistein, etc. | CZE-ESI-MS | Not specified | ESI-MS (positive ion mode) | LOD < 3.2 µg/L; successful quantification in soy drink. | nih.gov |

| Isoflavone Aglycones | CE-MS with sample stacking | Not specified | MS | Sensitive determination in legumes with low isoflavone content. | ingentaconnect.com |

Strategies for Sample Preparation and Mitigation of Matrix Effects in Analytical Methods

The complexity of the sample matrix can significantly impact the accuracy and reliability of analytical results for this compound. Therefore, effective sample preparation and strategies to mitigate matrix effects are essential. thieme-connect.comnih.gov

Optimized Extraction and Clean-up Procedures

The goal of extraction is to efficiently isolate the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. thieme-connect.comthieme-connect.com

Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For isoflavones, ethanol (B145695) is a commonly used extraction solvent from aqueous samples like soy drinks. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used clean-up method that separates compounds based on their physical and chemical properties. C18 cartridges are frequently employed to purify extracts before HPLC or GC analysis. nih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD combines extraction and clean-up into a single step. The sample is blended with a solid support (e.g., C18), and the analytes are eluted with an appropriate solvent. This method has been successfully applied to the extraction of isoflavones from Trifolium pratense, with mean recoveries ranging from 70% to 119%. nih.gov

Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These are modern techniques that use ultrasound or microwaves to accelerate the extraction process, often with reduced solvent consumption and extraction times. thieme-connect.comresearchgate.net

Optimized Extraction Solvents: The choice of solvent is critical for maximizing the extraction efficiency of isoflavones. Mixtures of alcohols (methanol or ethanol) and water are frequently used. thieme-connect.comthieme-connect.com One study found that a mixture of EtOH:H₂O:DMSO (70:25:5, v/v/v) provided optimal extraction efficiency for isoflavones. thieme-connect.com Acidification of the extraction solvent can sometimes improve the extraction of certain isoflavones. thieme-connect.com

Methodologies for Minimizing Matrix Interference

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting matrix components, are a significant challenge, especially in mass spectrometry-based methods. researchgate.net

Strategies to Mitigate Matrix Effects:

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte of interest from interfering matrix components is a primary strategy. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples experience similar signal suppression or enhancement. analchemres.org

Use of an Internal Standard: An internal standard (IS) that is structurally similar to the analyte and has a similar retention time can be added to both the samples and standards. The ratio of the analyte peak area to the IS peak area is then used for quantification, which can help to correct for variations in extraction recovery and matrix effects. Naringenin has been used as an internal standard for the analysis of 2'-hydroxyflavanone. oup.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, this may also reduce the analyte concentration to below the limit of detection.

Advanced Sample Clean-up: Employing more rigorous clean-up procedures, such as those described in section 7.3.1, can effectively remove interfering compounds before analysis.

By carefully selecting and optimizing the analytical method, sample preparation procedure, and strategies for mitigating matrix effects, it is possible to achieve accurate and reliable quantification of this compound in a variety of complex samples.

Future Research Trajectories for 2 Hydroxyneobavaisoflavanone

Unraveling Novel Biological Mechanisms and Therapeutic Modalities

The isoflavonoid (B1168493) 2'-Hydroxyneobavaisoflavanone holds significant promise for future therapeutic applications, largely informed by the activities of structurally related compounds. The presence of a 2'-hydroxyl group on the B-ring is a key structural feature that appears to be crucial for the biological activities of similar flavonoids. nih.govmdpi.com Future research will likely focus on delineating its precise mechanisms of action in various disease models, paving the way for novel therapeutic strategies.

A primary avenue of investigation will be the elucidation of its anti-inflammatory and anticancer signaling pathways. Studies on the analogous compound, 2'-hydroxyflavanone (B191500), have shown potent anti-inflammatory effects by preventing the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines and chemokines in macrophages. nih.gov The mechanism appears to involve the regulation of the ROS/p38MAPK/SAPK/JNK/NF-κB pathway. nih.gov Future studies on this compound should aim to identify its specific protein targets within these pathways, which could include kinases, transcription factors, and enzymes involved in the inflammatory cascade. nih.gov

In the realm of oncology, 2'-hydroxyflavanone has demonstrated anticancer activity by inhibiting the proliferation and growth of lung cancer cells through the suppression of key signaling molecules like CDK4, CCNB1, PIK3CA, AKT, and RPS6KB1 (P70S6K). nih.gov It has also been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. nih.gov A significant finding for 2'-hydroxyflavanone is its interaction with the Ral-interacting protein (Rlip), which is involved in the transport of glutathione (B108866) conjugates, suggesting a mechanism for inhibiting tumor cell proliferation. nih.gov Future research on this compound should investigate its potential to modulate these and other cancer-related pathways, including those involved in apoptosis, angiogenesis, and drug resistance. mdpi.comnih.govmdpi.com The potential for this compound to act as a regulator of protein SUMOylation, a mechanism observed in other 2'-hydroxyflavonoids, also warrants investigation as a novel anticancer strategy. nih.gov

Discovery of Undiscovered Natural Sources and Elucidation of Intricate Biosynthetic Pathways

While the current known sources of this compound are limited, future research endeavors are expected to uncover new plant species that produce this isoflavonoid. The exploration of diverse plant genera, particularly within families known for producing a rich variety of flavonoids and isoflavonoids, will be a key strategy. Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in the identification and structural elucidation of this compound from complex plant extracts.

The elucidation of the intricate biosynthetic pathway of this compound is another critical area of future research. The general flavonoid and isoflavonoid biosynthetic pathways are relatively well-understood, providing a solid foundation for this work. The biosynthesis is expected to proceed from the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) intermediate, likely naringenin. A key branching point in isoflavonoid biosynthesis involves the enzyme isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton. This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate.

A crucial step in the specific formation of this compound is the hydroxylation at the 2'-position of the B-ring. This is likely catalyzed by a flavanone 2-hydroxylase, a type of cytochrome P450 monooxygenase. nih.gov Subsequent enzymatic steps, potentially involving dehydratases and other modifying enzymes, would lead to the final structure of this compound. mdpi.com Future research should focus on identifying and characterizing the specific genes and enzymes involved in this pathway from known producer organisms. This can be achieved through a combination of transcriptomics, genomics, and biochemical assays to identify candidate genes and validate their function. mdpi.comnih.gov Understanding the genetic and enzymatic basis of its biosynthesis will not only provide fundamental knowledge but also open up possibilities for metabolic engineering to enhance its production in microbial or plant-based systems.

Development of Advanced Synthetic Methodologies for Sustainable Production

To facilitate comprehensive biological evaluation and potential therapeutic development, a reliable and scalable supply of this compound is essential. Future research will undoubtedly focus on the development of advanced synthetic methodologies to achieve its sustainable production. While the total synthesis of some flavonoids has been reported, specific and optimized strategies for this compound are yet to be fully developed. drughunter.com

Future synthetic strategies will likely explore both traditional organic synthesis and innovative chemoenzymatic approaches. nih.govumich.edu Retrosynthetic analysis can guide the design of efficient multi-step syntheses from readily available starting materials. Key challenges to address will include the stereoselective construction of the isoflavanone (B1217009) core and the regioselective introduction of the hydroxyl group on the B-ring. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies, could offer elegant solutions. youtube.com

Chemoenzymatic synthesis presents a particularly attractive avenue for sustainable production. nih.govumich.edu This approach combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis. Enzymes such as chalcone (B49325) isomerase, isoflavone synthase, and specific hydroxylases, once identified and characterized from the biosynthetic pathway, could be employed as biocatalysts in the synthesis. nih.govmdpi.com The use of immobilized enzymes or whole-cell biocatalysts could further enhance the sustainability and scalability of the process. The development of such methodologies will be crucial for producing sufficient quantities of this compound for in-depth biological studies and preclinical development.

Integration of Computational and Systems Biology Approaches for Comprehensive Understanding

The integration of computational and systems biology approaches will be pivotal in accelerating our understanding of this compound's biological activities and its potential as a therapeutic agent. nih.gov Molecular modeling and docking studies will be instrumental in predicting and rationalizing the interactions of this isoflavonoid with its biological targets. researchgate.netnih.gov By creating three-dimensional models of potential protein targets, such as kinases, transcription factors, and enzymes identified from biological assays, researchers can simulate the binding of this compound to their active or allosteric sites. nih.govresearchgate.net These in silico studies can provide valuable insights into the binding affinity, specificity, and the key molecular interactions that govern its biological effects, thereby guiding the design of more potent and selective derivatives. nih.govresearchgate.net

Systems biology will offer a more holistic view of the cellular response to this compound. nih.gov By employing high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, researchers can generate large-scale datasets on the changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with the compound. nih.gov The analysis of these datasets can help to identify the broader signaling networks and metabolic pathways that are perturbed by this compound. This approach can reveal previously unknown targets and mechanisms of action, providing a more comprehensive understanding of its pharmacological effects. nih.gov The integration of computational modeling with systems biology data will be a powerful strategy to build predictive models of the compound's activity and to identify potential biomarkers for its therapeutic efficacy.

Exploration of this compound as a Chemical Biology Probe

Beyond its direct therapeutic potential, this compound and its derivatives represent valuable tools for chemical biology research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. nih.govnih.gov The development of this compound-based probes could facilitate the identification and validation of its molecular targets. nih.govnih.gov

To function as a chemical probe, the core structure of this compound can be chemically modified to incorporate a reactive group for covalent labeling of its target protein or a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for visualization and affinity purification. nih.govnih.gov For instance, a probe could be designed with a photo-activatable group that, upon irradiation, forms a covalent bond with the target protein, allowing for its subsequent identification by mass spectrometry. drughunter.com Another approach is activity-based protein profiling (ABPP), where a probe is designed to react with a specific class of enzymes in an activity-dependent manner. nih.gov

The development of such probes would enable researchers to definitively identify the direct binding partners of this compound within the complex cellular environment. nih.govnih.gov This information is crucial for validating its mechanism of action and for understanding any potential off-target effects. nih.gov Furthermore, these probes can be used to study the dynamics of target engagement in living cells and to investigate the downstream consequences of target modulation. nih.gov Ultimately, the exploration of this compound as a chemical biology probe will not only deepen our understanding of its own biological activities but also contribute to the broader field of chemical biology by providing new tools to interrogate cellular processes. rsc.org

Q & A

Q. Advanced

- Scaffold Modification : Introduce prenyl or methoxy groups at positions 4' or 6', guided by SAR studies on related flavanones (e.g., 2',4'-Dihydroxy-3'-(2-hydroxybenzyl)-6'-methoxychalcone) .

- Green Chemistry : Employ microwave-assisted synthesis to reduce reaction times and improve yields .

- Analytical Validation : Use LC-MS/MS to confirm derivative structures and assess metabolic stability in preclinical models .

How should experimental designs be structured to evaluate the pharmacokinetic (PK) properties of this compound?

Q. Advanced

- In Vivo Models : Administer the compound via oral gavage or IV in rodents, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS for quantification .

- Tissue Distribution : Analyze liver, kidney, and brain homogenates to assess bioavailability and blood-brain barrier penetration.

- Metabolite Profiling : Incubate with human liver microsomes (HLMs) to identify phase I/II metabolites, referencing protocols for 7,4'-Dihydroxy-8-methylflavan .

What are the best practices for ensuring reproducibility in bioactivity studies involving this compound?

Q. Basic

- Batch Consistency : Source the compound from accredited suppliers (e.g., Extrasynthese, CAS 17348-76-4) and verify lot-specific certificates of analysis .

- Data Transparency : Publish raw datasets, including negative controls and instrument parameters (e.g., HPLC column type, gradient program) .

- Collaborative Validation : Replicate key findings in independent labs using blinded samples .

How can researchers mitigate the challenges of low aqueous solubility in cellular assays?

Q. Advanced

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers to enhance solubility without cytotoxicity .

- Nanoformulation : Develop liposomal or polymeric nanoparticles for sustained release, as demonstrated for 8-O-Methylretusin-7-O-beta-D-glucopyranoside .

- Dose-Response Curves : Pre-test solubility limits via dynamic light scattering (DLS) to avoid false negatives in high-throughput screens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.